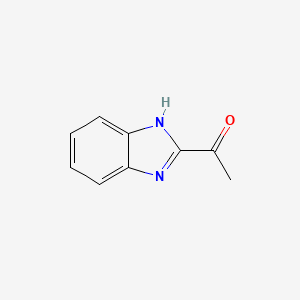

2-Acetylbenzimidazole

Description

Historical Context and Significance of Benzimidazole (B57391) Scaffolds in Research

The benzimidazole scaffold, a fusion of benzene (B151609) and imidazole (B134444) rings, has long been a subject of intense scientific scrutiny. benthamscience.comchemrxiv.org This interest stems from its presence in naturally occurring compounds and its remarkable versatility as a pharmacophore in medicinal chemistry. benthamscience.comdoaj.org The stability, bioavailability, and broad spectrum of biological activities associated with benzimidazole derivatives have cemented their importance in drug discovery and development. benthamscience.com Researchers have successfully developed numerous benzimidazole-based compounds for a variety of therapeutic areas, including anticancer, antimicrobial, antiviral, and anti-inflammatory agents. nih.govijpsjournal.comimpactfactor.org The structural adaptability of the benzimidazole nucleus allows for extensive modifications, enabling the creation of novel agents targeting a wide range of diseases. ijpsjournal.comimpactfactor.org

Role of 2-Acetylbenzimidazole (B97921) as a Key Organic Synthon in Academic Endeavors

Within the diverse family of benzimidazole derivatives, this compound has emerged as a particularly valuable synthon, or building block, in organic synthesis. biointerfaceresearch.com Its utility lies in the reactive nature of its acetyl group and the potential for reactions at the nitrogen atoms of the benzimidazole ring. biointerfaceresearch.com This dual reactivity allows for the construction of a multitude of more complex heterocyclic systems. biointerfaceresearch.com Academic research has extensively utilized this compound to synthesize a variety of heterocyclic compounds, including chalcones, pyrazolines, thiazoles, pyrazoles, and pyridines. biointerfaceresearch.com These synthetic endeavors are often aimed at exploring the biological potential of the resulting molecules. jazindia.com

The initial synthesis of this compound was reported as an impurity in a different reaction, but it was later intentionally synthesized through the oxidation of 2-(α-hydroxyethyl)benzimidazole. biointerfaceresearch.comresearchgate.net Various oxidizing agents have been explored to optimize this synthesis, with potassium dichromate in dilute sulfuric acid proving to be highly effective. biointerfaceresearch.comresearchgate.net

Overview of Academic Research Trajectories for this compound

Academic research involving this compound has followed several key trajectories. A significant portion of the research focuses on its use as a precursor for the synthesis of novel heterocyclic compounds with potential pharmacological activities. biointerfaceresearch.comresearchgate.net For instance, the Claisen-Schmidt condensation of this compound with various aldehydes to produce benzimidazole chalcones is a well-documented and frequently employed reaction. biointerfaceresearch.comscispace.com These chalcones have, in turn, been investigated for their potential as antimicrobial and anticancer agents. biointerfaceresearch.comresearchgate.net

Another major research avenue involves the modification of the this compound scaffold itself to create new derivatives. This includes N-alkylation at the benzimidazole ring, which can influence the biological activity of the resulting compounds. asianpubs.org Furthermore, the acetyl group of this compound can be transformed into other functional groups, expanding its synthetic utility. biointerfaceresearch.com For example, it can be a starting point for creating enaminones, which are versatile intermediates in their own right. mdpi.com

Recent research continues to explore green and efficient synthetic methods for preparing this compound and its derivatives, reflecting a broader trend in the chemical sciences towards sustainable practices. researchgate.netasianpubs.org The ongoing investigation into the diverse reactions and applications of this compound underscores its enduring importance as a key intermediate in the academic pursuit of new and functional molecules. biointerfaceresearch.comresearchgate.net

Interactive Data Table: Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C9H8N2O | chemicalbook.com |

| Molecular Weight | 160.17 g/mol | chemicalbook.com |

| Appearance | Light yellow needle crystal | chemicalbook.com |

| Melting Point | 189-191 °C | chemicalbook.com |

| Solubility | Insoluble in water | chemicalbook.com |

| CAS Number | 18773-95-0 | chemicalbook.com |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-(1H-benzimidazol-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c1-6(12)9-10-7-4-2-3-5-8(7)11-9/h2-5H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYFMRVDIXXOWLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NC2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90239867 | |

| Record name | Ethanone, 1-(1H-benzimidazol-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90239867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

939-70-8 | |

| Record name | Ethanone, 1-(1H-benzimidazol-2-yl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000939708 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanone, 1-(1H-benzimidazol-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90239867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(1H-Benzimidazol-2-yl)ethanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 2 Acetylbenzimidazole

Established Synthetic Pathways for 2-Acetylbenzimidazole (B97921)

The formation of this compound is predominantly achieved through a two-step process involving an initial condensation reaction followed by an oxidation step.

Oxidation Reactions for this compound Synthesis

The most common method for synthesizing this compound involves the oxidation of its precursor, 2-(α-hydroxyethyl)benzimidazole. researchgate.netresearchgate.net Researchers have investigated various oxidizing agents to optimize this conversion, with potassium dichromate (K₂Cr₂O₇) in an acidic medium being a frequently employed and effective reagent. biointerfaceresearch.comresearchgate.net

One study systematically explored several oxidizing agents for the conversion of 2-(α-hydroxyethyl)benzimidazole to this compound. biointerfaceresearch.com The results highlighted that potassium dichromate in diluted sulfuric acid provided the highest yield, reaching up to 72%. biointerfaceresearch.com Other effective agents included a combination of hydrogen peroxide and glacial acetic acid (H₂O₂/gl. AcOH) and Ceric Ammonium Nitrate (CAN). biointerfaceresearch.com Conversely, reagents like manganese dioxide (MnO₂) were found to be ineffective under the tested conditions. A critical step in the process using K₂Cr₂O₇ is the careful neutralization of the sulfuric acid with ammonia, maintaining a pH between 5.5 and 6.0 to prevent a significant decrease in product yield. biointerfaceresearch.com

| Oxidizing Agent | Reaction Conditions | Yield | Reference |

|---|---|---|---|

| Potassium Dichromate (K₂Cr₂O₇) | Diluted Sulfuric Acid (H₂SO₄) | 72% | biointerfaceresearch.com |

| Hydrogen Peroxide/Glacial Acetic Acid (H₂O₂/gl. AcOH) | Not specified | Effective | biointerfaceresearch.com |

| Ceric Ammonium Nitrate (CAN) | Methylethylketone, Room Temperature | Effective | biointerfaceresearch.com |

| Potassium Permanganate (KMnO₄) | Solid Aluminium Oxide | 72% | nih.gov |

| Manganese Dioxide (MnO₂) | Methylethylketone, Reflux | No product observed | |

| Chromic Acid | Not specified | Effective | researchgate.net |

Condensation Reactions in this compound Formation

The precursor for the oxidation reaction, 2-(α-hydroxyethyl)benzimidazole, is synthesized via a condensation reaction. researchgate.netresearchgate.net The established method for this step is the Phillips condensation, which involves reacting o-phenylenediamine with lactic acid. researchgate.netresearchgate.netnih.gov This reaction is typically carried out under reflux in 4N hydrochloric acid for several hours. researchgate.netnih.gov The resulting 2-(α-hydroxyethyl)benzimidazole is then isolated and used in the subsequent oxidation step to yield the final this compound product. researchgate.netresearchgate.netnih.gov This two-step synthesis, starting from o-phenylenediamine, remains a fundamental and widely cited pathway for obtaining this compound. researchgate.netnih.gov

Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, efforts have been made to develop more environmentally friendly synthetic methods related to this compound and its derivatives. One notable approach involves the use of ZnO nanoparticles as a catalyst for the synthesis of benzimidazole-linked indole chalcones, a reaction that proceeds in water, offering high yields and shorter reaction times. biointerfaceresearch.com

Furthermore, green methodologies have been applied to the alkylation of this compound. researchgate.netasianpubs.org These methods provide alternatives to traditional solvent-based reactions and include:

Physical Grinding: N-alkylation has been achieved by physically grinding this compound with an alkylating agent (such as dimethyl sulfate (B86663), diethyl sulfate, or benzyl (B1604629) chloride) and a mild base like potassium carbonate (K₂CO₃) at room temperature. asianpubs.org

Microwave Irradiation: This technique has also been employed to facilitate the N-alkylation reaction, significantly reducing reaction times. researchgate.netasianpubs.org

Green Solvents: The use of polyethylene glycol (PEG-600) as a recyclable and benign solvent has been demonstrated for the N-alkylation of this compound. researchgate.netasianpubs.org

Derivatization Strategies Utilizing this compound as a Precursor

The reactivity of the acetyl group in this compound makes it an excellent starting material for synthesizing a variety of more complex heterocyclic systems.

Formation of Chalcone (B49325) Derivatives from this compound

This compound is widely used as a key reactant in the Claisen-Schmidt condensation to produce benzimidazole-chalcone derivatives. biointerfaceresearch.comnih.govijeas.org This reaction involves the base-catalyzed condensation of the methyl ketone of this compound with a diverse range of aromatic or heteroaromatic aldehydes. biointerfaceresearch.comnih.gov The reaction is typically carried out in an ethanolic solution with a base such as potassium hydroxide or sodium hydroxide. nih.govnih.gov The resulting α,β-unsaturated ketones, or chalcones, serve as important intermediates for further synthetic transformations. biointerfaceresearch.comijeas.org Microwave-assisted synthesis has also been reported as an efficient method for preparing these chalcone derivatives. biointerfaceresearch.com

| Aldehyde Reactant | Resulting Chalcone Derivative | Reaction Conditions | Reference |

|---|---|---|---|

| Various Aryl Aldehydes | Benzimidazole (B57391) Chalcones (7a-p) | Not specified | biointerfaceresearch.com |

| Substituted Aromatic Aldehydes | 1-(1H-benzoimidazol-2-yl)ethanone derivatives | Mild alkali | |

| Indole-3-carbaldehyde | Benzimidazole linked Indole Chalcones (35a-n) | ZnO nanoparticles, Water | biointerfaceresearch.com |

| 3,4,5-Trimethoxybenzaldehyde | Benzimidazole Chalcone (43) | Not specified | biointerfaceresearch.com |

| 4-Nitrobenzaldehyde | N-acetyl-benzimidazole chalcone derivative | 40% alkaline medium | ijeas.org |

Synthesis of Pyrazoline and Pyrazole (B372694) Derivatives from this compound

The chalcones derived from this compound are valuable precursors for the synthesis of five-membered heterocyclic rings, particularly pyrazolines and pyrazoles. biointerfaceresearch.comnih.gov

Pyrazolines are commonly synthesized by the cyclization of benzimidazolyl chalcones with hydrazine derivatives. biointerfaceresearch.comnih.govnih.gov The reaction with hydrazine hydrate or phenylhydrazine in a suitable solvent like ethanol, often with a catalytic amount of pyridine or acetic acid, leads to the formation of the corresponding 2-pyrazoline derivatives. biointerfaceresearch.comnih.govnih.gov For instance, reacting benzimidazole chalcones with phenylhydrazine in the presence of pyridine yields 1-phenyl-2-pyrazoline derivatives. biointerfaceresearch.com

Pyrazoles can also be synthesized from this compound. One pathway involves the reaction of benzimidazolyl chalcones with hydrazine, which can lead to pyrazole formation, sometimes through the dehydrogenation of an intermediate pyrazoline. nih.gov Another route involves reacting this compound with dimethylformamide dimethyl acetal to form a chalcone intermediate, which is then alkylated and treated with hydrazine to yield N-substituted pyrazole derivatives. biointerfaceresearch.com

| Starting Material | Reagent | Product | Reference |

|---|---|---|---|

| Benzimidazole Chalcones | Hydrazine Hydrate | 2-(5-aryl-1(H)-pyrazolin-3-yl)benzimidazole | nih.gov |

| Benzimidazole Chalcones | Phenylhydrazine | 2-(5-aryl-1-phenyl-2-pyrazolin-3-yl)benzimidazole | biointerfaceresearch.comnih.gov |

| Benzimidazole Chalcones | Isoniazid | (3-(1H-benzo[d]imidazol-2-yl)-5-(aryl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones | nih.gov |

| Benzimidazole Chalcones | Thiosemicarbazide | 5-aryl-3-(1-benzyl-1H-benzimidazol-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides | nih.gov |

| 1-(1H-benzimidazolyl)-3-dimethylaminopropenone | Hydrazine | Benzimidazole linked pyrazole derivatives | biointerfaceresearch.com |

Construction of Thiazole (B1198619) and Thiadiazole Ring Systems from this compound

The synthesis of thiazole and thiadiazole derivatives from this compound often proceeds through an intermediate chalcone, which is typically formed by the Claisen-Schmidt condensation of this compound with an appropriate aromatic aldehyde. biointerfaceresearch.com

Thiazole Synthesis: The α,β-unsaturated ketone of the benzimidazolyl chalcone is a key intermediate for the construction of the thiazole ring. For instance, the reaction of these chalcones with thiourea (B124793) in the presence of a suitable catalyst and solvent system yields thiazine derivatives, which are closely related to thiazoles. biointerfaceresearch.com

Another route involves the reaction of this compound with thiosemicarbazide to form a thiosemicarbazone. This intermediate can then be cyclized to form thiazole derivatives. For example, reaction of the thiosemicarbazone with chloroacetic acid in the presence of anhydrous sodium acetate yields a thiazolidinone derivative.

Thiadiazole Synthesis: Thiadiazole rings can also be generated from this compound. The semicarbazone of this compound, when treated with thionyl chloride, undergoes oxidative cyclization to yield 2-(1,2,3-thiadiazole-4-yl)benzimidazole. In a different approach, thiosemicarbazide derivatives of benzimidazole can be cyclized in the presence of a strong acid, such as sulfuric acid, to produce 1,3,4-thiadiazole derivatives.

Table 1: Synthesis of Thiazole and Thiadiazole Derivatives

| Starting Material | Reagents | Product | Reference |

|---|---|---|---|

| This compound thiosemicarbazone | Chloroacetic acid, Anhydrous sodium acetate | Thiazolidinone derivative | |

| This compound semicarbazone | Thionyl chloride | 2-(1,2,3-Thiadiazole-4-yl)benzimidazole | |

| Benzimidazole thiosemicarbazide derivative | Sulfuric acid | 1,3,4-Thiadiazole derivative |

Generation of Isoxazoline and Isoxazole Scaffolds from this compound

The synthesis of isoxazoline and isoxazole rings from this compound typically involves the reaction of its chalcone derivatives with hydroxylamine. biointerfaceresearch.com The α,β-unsaturated ketone system of the chalcone readily undergoes a condensation reaction with hydroxylamine hydrochloride.

Isoxazoline Synthesis: The reaction of benzimidazolyl chalcones with hydroxylamine hydrochloride in the presence of a base leads to the formation of 2-(5-aryl-2-isoxazolin-3-yl)benzimidazole derivatives. This reaction proceeds through a Michael addition of the hydroxylamine to the chalcone, followed by intramolecular cyclization and dehydration.

Isoxazole Synthesis: While the primary product of the reaction with hydroxylamine is often the isoxazoline, subsequent oxidation or specific reaction conditions can lead to the formation of the corresponding isoxazole. The isoxazole ring is an aromatic heterocycle and can be a target for various biological applications.

Table 2: Synthesis of Isoxazoline Derivatives

| Starting Material | Reagents | Product | Reference |

|---|---|---|---|

| Chalcones of this compound | Hydroxylamine hydrochloride, Base | 2-(5-Aryl-2-isoxazolin-3-yl)benzimidazole |

Synthesis of Pyridine and Pyrimidine (B1678525) Derivatives from this compound

Pyridine and pyrimidine derivatives are readily accessible from this compound, again often utilizing the corresponding chalcones as key intermediates. biointerfaceresearch.com

Pyridine Synthesis: Substituted pyridine derivatives can be synthesized by reacting the chalcones of this compound with malononitrile and ammonium acetate. This multicomponent reaction leads to the formation of 2-amino-6-(1H-benzimidazol-2-yl)-4-phenylpyridine-3-carbonitriles.

Pyrimidine Synthesis: The synthesis of pyrimidine derivatives from this compound chalcones can be achieved by their reaction with guanidine (B92328) hydrochloride. chemicalbook.com This condensation reaction results in the formation of benzimidazole-pyrimidine hybrids.

Table 3: Synthesis of Pyridine and Pyrimidine Derivatives

| Starting Material | Reagents | Product | Reference |

|---|---|---|---|

| This compound chalcones | Malononitrile, Ammonium acetate | 2-Amino-6-(1H-benzimidazol-2-yl)-4-phenylpyridine-3-carbonitriles | |

| This compound chalcones | Guanidine hydrochloride | Benzimidazole-pyrimidine hybrids | chemicalbook.com |

Reactions Leading to Thiazine and Diazepine Derivatives from this compound

The versatile chalcone intermediates derived from this compound can also be employed in the synthesis of six- and seven-membered heterocyclic rings like thiazines and diazepines. biointerfaceresearch.com

Thiazine Synthesis: Thiazine derivatives can be obtained by the reaction of benzimidazolyl chalcones with thiourea. biointerfaceresearch.com The reaction is typically carried out under reflux conditions to yield the corresponding thiazine derivatives. For example, fluoro, chloro-substituted this compound chalcones can be cyclized with thiourea to get the respective thiazine derivatives.

Diazepine Synthesis: The synthesis of diazepine derivatives has also been reported starting from this compound. These seven-membered rings are of interest due to their pharmacological properties.

Table 4: Synthesis of Thiazine Derivatives

| Starting Material | Reagents | Product | Reference |

|---|---|---|---|

| Substituted this compound chalcones | Thiourea | Thiazine derivatives | biointerfaceresearch.com |

Alkylation Reactions of this compound

Alkylation of this compound can occur at the nitrogen atom of the imidazole (B134444) ring. N-alkyl-2-acetylbenzimidazoles can be synthesized by reacting this compound with various alkylating agents such as dimethyl sulfate, diethyl sulfate, or benzyl chloride. wikipedia.org These reactions are often carried out under green conditions, for example, by physical grinding in the presence of a mild base like potassium carbonate or by using green solvents like PEG-600. wikipedia.org Phase-transfer catalysts, such as triethylbenzylammonium chloride, have also been effectively used to facilitate the N-alkylation in high yields.

Table 5: Alkylation Reactions of this compound

| Alkylating Agent | Conditions | Product | Reference |

|---|---|---|---|

| Dimethyl sulfate/Diethyl sulfate/Benzyl chloride | Physical grinding with K2CO3 or in PEG-600 | N-Alkyl-2-acetylbenzimidazoles | wikipedia.org |

| Alkylating agents | CH3CN, Triethylbenzylammonium chloride, K2CO3 | N-Alkyl-2-acetylbenzimidazoles |

Reactions Involving the Carbonyl and Amino Groups of this compound

The carbonyl and amino groups are the primary reactive sites of this compound, enabling a plethora of chemical transformations. biointerfaceresearch.com

Reactions of the Carbonyl Group: The carbonyl group readily undergoes condensation reactions. A prominent example is the Claisen-Schmidt condensation with various aromatic aldehydes to form chalcones, which are versatile intermediates for the synthesis of numerous heterocyclic systems as detailed in the preceding sections. biointerfaceresearch.com The carbonyl group can also react with hydrazines to form hydrazones, which can then be cyclized to pyrazole derivatives.

Reactions of the Amino Group: The NH group in the imidazole ring can be readily substituted. As discussed in the alkylation section, it can be alkylated under various conditions. This site's reactivity is crucial for modifying the properties of the resulting benzimidazole derivatives.

Friedel-Crafts Reactions with this compound

The Friedel-Crafts reaction is a fundamental method for the alkylation and acylation of aromatic rings via electrophilic aromatic substitution. wikipedia.org It typically involves the reaction of an aromatic compound with an alkyl or acyl halide in the presence of a strong Lewis acid catalyst, such as aluminum chloride. wikipedia.org

While the benzimidazole ring system is generally susceptible to electrophilic substitution at the benzene (B151609) ring, specific examples of Friedel-Crafts reactions directly on the this compound molecule are not extensively reported in the reviewed literature. Several factors might contribute to this:

Deactivating Effect of the Acetyl Group: The 2-acetyl group is an electron-withdrawing group, which deactivates the benzimidazole ring towards electrophilic aromatic substitution.

Lewis Acid Complexation: The nitrogen atoms of the imidazole ring are Lewis basic and can form complexes with the Lewis acid catalyst. This complexation can further deactivate the ring system and potentially hinder the desired Friedel-Crafts reaction.

Therefore, while Friedel-Crafts reactions are a staple in organic synthesis for aromatic compounds, their application to this compound may be limited due to the electronic nature of the substrate and potential catalyst inhibition.

Spectroscopic and Advanced Characterization Techniques for 2 Acetylbenzimidazole and Its Derivatives

Nuclear Magnetic Resonance Spectroscopy (NMR) Applications in 2-Acetylbenzimidazole (B97921) Research

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules, including this compound derivatives. Through the analysis of ¹H, ¹³C, and two-dimensional NMR spectra, researchers can map out the connectivity and chemical environment of each atom in the molecule. nih.gov

Proton Nuclear Magnetic Resonance (¹H NMR) Studies

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms (protons) in a molecule. In this compound, distinct signals corresponding to the protons of the benzimidazole (B57391) ring system and the acetyl substituent are observed.

The protons on the benzene (B151609) portion of the benzimidazole ring typically appear as multiplets in the aromatic region of the spectrum, generally between δ 7.2 and 7.6 ppm. ias.ac.in The specific splitting patterns arise from spin-spin coupling between adjacent protons. The N-H proton of the imidazole (B134444) ring is often observed as a broad singlet at a lower field, typically above δ 12.0 ppm in a solvent like DMSO-d₆, due to its acidic nature and potential for hydrogen bonding. rsc.org A key characteristic signal for this compound is a sharp singlet for the three equivalent protons of the acetyl methyl group (CH₃), which appears at a higher field, around δ 2.5-3.0 ppm. ias.ac.in

Interactive Table: Representative ¹H NMR Spectral Data for Benzimidazole Derivatives

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Notes |

| N-H | ~12.0 - 13.0 | Broad Singlet | Chemical shift is solvent-dependent. |

| Aromatic (H4, H7) | ~7.5 - 7.7 | Multiplet/dd | Protons adjacent to the fused imidazole ring. |

| Aromatic (H5, H6) | ~7.1 - 7.3 | Multiplet/m | "Inner" protons of the benzene ring. |

| Acetyl (CH₃) | ~2.5 - 3.0 | Singlet | Characteristic signal for the acetyl group. |

Note: Data are representative and compiled from studies on various benzimidazole derivatives. ias.ac.inrsc.orgclockss.org dd = doublet of doublets, m = multiplet.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Investigations

¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule. For this compound, the spectrum reveals distinct signals for each carbon atom, with their chemical shifts indicating their electronic environment.

The most downfield signal in the spectrum corresponds to the carbonyl carbon (C=O) of the acetyl group, typically appearing in the range of δ 190-205 ppm due to the strong deshielding effect of the oxygen atom. The C2 carbon of the benzimidazole ring, to which the acetyl group is attached, is also significantly deshielded and appears around δ 150-155 ppm. rsc.org The carbons of the fused benzene ring resonate in the aromatic region (δ 110-145 ppm). nih.gov Due to tautomerism in N-unsubstituted benzimidazoles, the pairs of carbons C4/C7 and C5/C6 may become magnetically equivalent, leading to fewer signals than expected in the aromatic region. nih.gov The methyl carbon of the acetyl group gives a characteristic signal at a much higher field, typically around δ 20-30 ppm. ias.ac.in

Interactive Table: Representative ¹³C NMR Spectral Data for Benzimidazole Derivatives

| Carbon Assignment | Chemical Shift (δ, ppm) | Notes |

| C=O (Acetyl) | ~190 - 205 | Most downfield signal. |

| C2 (Imidazole) | ~150 - 155 | Carbon attached to the acetyl group and two nitrogen atoms. rsc.org |

| C3a, C7a (Bridgehead) | ~135 - 144 | Carbons at the ring fusion. |

| C4, C7 | ~114 - 125 | Aromatic carbons. May appear as a single averaged signal. nih.gov |

| C5, C6 | ~120 - 124 | Aromatic carbons. May appear as a single averaged signal. nih.gov |

| CH₃ (Acetyl) | ~20 - 30 | Most upfield signal. ias.ac.in |

Note: Data are representative and compiled from studies on various benzimidazole derivatives.

Two-Dimensional NMR Techniques for Structural Elucidation

Two-dimensional (2D) NMR techniques are essential for the unambiguous assignment of all proton and carbon signals, especially in complex derivatives. researchgate.net

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling correlations. For this compound, it would show correlations between adjacent aromatic protons (e.g., H4 with H5, and H6 with H7), helping to delineate the substitution pattern on the benzene ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms. It is used to definitively assign the signals of protonated carbons, such as linking the aromatic proton signals to their corresponding carbon signals. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. It is particularly powerful for identifying quaternary (non-protonated) carbons and piecing together the molecular structure. For this compound, a key HMBC correlation would be observed between the acetyl methyl protons (¹H) and the carbonyl carbon (¹³C), as well as the C2 carbon of the imidazole ring, confirming the placement of the acetyl group. ugm.ac.id

Vibrational Spectroscopy Analysis of this compound Compounds

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes. mdpi.comnih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the key functional groups in this compound and its derivatives. The absorption of infrared radiation at specific frequencies corresponds to the vibrational energies of different bonds within the molecule.

The most prominent and diagnostic absorption band for this compound is the strong C=O stretching vibration of the ketone group, which typically appears in the range of 1660-1700 cm⁻¹. The N-H stretching vibration of the imidazole ring gives rise to a broad band in the region of 3100-3400 cm⁻¹, with the broadening resulting from hydrogen bonding. rsc.org Other characteristic absorptions include C=N and C=C stretching vibrations from the heterocyclic and aromatic rings between 1400 and 1630 cm⁻¹, and C-H stretching vibrations from the aromatic ring just above 3000 cm⁻¹. mdpi.comresearchgate.net

Interactive Table: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Wavenumber Range (cm⁻¹) | Intensity |

| N-H Stretch | 3100 - 3400 | Medium, Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| C=O Stretch (Ketone) | 1660 - 1700 | Strong, Sharp |

| C=N / C=C Stretch | 1400 - 1630 | Medium to Strong |

| C-H Bending | 700 - 900 | Strong |

Note: Ranges are approximate and compiled from spectral data of benzimidazole and related compounds. rsc.orgmdpi.comresearchgate.net

Raman Spectroscopy for Molecular Vibrational Analysis

Raman spectroscopy is a complementary technique to IR spectroscopy that also probes the vibrational modes of a molecule. scispace.com While IR absorption depends on a change in the dipole moment, Raman scattering depends on a change in polarizability. Therefore, symmetric vibrations and bonds involving less polar or more polarizable groups often give strong Raman signals.

For this compound, Raman spectroscopy is particularly useful for analyzing the vibrations of the benzimidazole ring system. The aromatic C=C stretching and ring breathing modes typically produce strong and sharp bands in the Raman spectrum. scispace.com The C=O stretching vibration is also observable in the Raman spectrum. The combination of IR and Raman data provides a more complete picture of the vibrational properties of the molecule, aiding in a comprehensive structural characterization. nih.govresearchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Analysis of this compound Derivatives

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elucidating the structure of this compound derivatives through fragmentation analysis. Electron Impact (EI) and other ionization techniques are commonly employed to generate molecular ions and characteristic fragment ions, whose mass-to-charge ratios (m/z) provide a molecular fingerprint of the compound.

In studies of various 2-substituted benzimidazoles, the mass spectra typically exhibit a prominent molecular ion peak [M]+, confirming the molecular weight of the synthesized compound. researchgate.netscispace.com The fragmentation patterns are often complex and provide valuable structural information. For instance, the mass spectral analysis of 2-[β-(2-thionyl)-β-(aryl)hydrazino]-acetylbenzimidazole derivatives showed intense molecular ion peaks and fragmentation pathways involving the cleavage of the hydrazino and acetyl groups. scispace.com

A common fragmentation pathway involves the α-cleavage of the acetyl group, leading to the loss of a CH3CO• radical (43 u) or a neutral ketene (B1206846) molecule (CH2=C=O, 42 u). The stability of the resulting benzimidazolyl cation is a driving force for these fragmentations. Further fragmentation of the benzimidazole ring itself can occur, often involving the elimination of HCN (27 u), which is characteristic of many nitrogen-containing heterocyclic compounds. researchgate.net

For more complex derivatives, such as nitazenes (2-benzylbenzimidazole derivatives), high-resolution mass spectrometry with techniques like Electron-Activated Dissociation (EAD) has been used to characterize fragmentation pathways. nih.gov This method can produce unique fragment ions, including double-charged free radical fragments [M+H]•2+ and ions corresponding to the benzyl (B1604629) and alkyl amino side chains, which are crucial for the structural elucidation of novel psychoactive substances. nih.gov

Table 1: Key Mass Spectrometric Fragments for Selected Benzimidazole Derivatives

| Compound Class | Parent Ion (m/z) | Key Fragment Ions (m/z) | Interpretation | Reference |

|---|---|---|---|---|

| Ethyl-β-(2-thionyl)-β-arylhydrazino pyruvate (B1213749) derivatives | 330, 344, 364 | 298, 270, 242, 111, 83 | Loss of ethoxycarbonyl, CO, and subsequent fragmentation of the benzimidazole moiety. | scispace.com |

| 2-Aryl-substituted Benzimidazoles | Varies | [M-H]+, [M-Aryl]+ | Loss of a proton or the entire aryl substituent. | mjcce.org.mk |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Tautomerism Studies of this compound Derivatives

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for investigating the electronic transitions within this compound derivatives and studying the phenomenon of tautomerism. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The wavelengths of maximum absorption (λmax) are characteristic of the molecule's conjugated system and can be influenced by substituents, solvent polarity, and pH. rsc.org

The UV spectra of benzimidazole derivatives typically display multiple absorption bands in the 200-400 nm range, corresponding to π→π* and n→π* electronic transitions within the aromatic benzimidazole ring system and any conjugated substituents. For example, 2-arylbenzimidazole-5-sulphonic acids have been studied for their UV-filtering properties, showing broad-spectrum protection against UVA and UVB rays. mdpi.com The position of λmax can shift to longer wavelengths (bathochromic shift) with the introduction of electron-donating groups or extension of the conjugated system. mdpi.com

UV-Vis spectroscopy is particularly useful for studying the tautomeric equilibria in benzimidazole derivatives. core.ac.uk this compound can theoretically exist in keto (acetyl) and enol forms. The position of this equilibrium can be highly sensitive to the solvent environment. sonar.ch Studies on related hydroxy-substituted Schiff bases have shown that the keto-enol equilibrium can be quantified by observing the distinct absorption bands of each tautomer in different solvents. sonar.ch For instance, in azonaphthol derivatives of benzimidazoles, the ketohydrazone tautomer was found to be predominant in polar solvents like methanol, as indicated by a strong absorption band around 480–500 nm, while the azoenol form was favored in non-polar solvents. core.ac.uk The control of pH can also be used to shift the equilibrium and observe the distinct spectra of the different tautomeric or ionic species. rsc.org

Table 2: UV-Vis Absorption Maxima (λmax) for Selected Benzimidazole Derivatives

| Compound Type | Solvent | λmax (nm) | Tautomeric Form/Transition | Reference |

|---|---|---|---|---|

| Azonaphthol derivatives of benzimidazole | Methanol | 480-500 | Ketohydrazone form (π→π*) | core.ac.uk |

| Azonaphthol derivatives of benzimidazole | Dichloromethane | ~400 | Azoenol form (π→π*) | core.ac.uk |

| 2-Arylbenzimidazole-5-sulphonic acids | Not specified | >300 | π→π* transitions | mdpi.com |

X-ray Crystallography for Solid-State Structure Determination of this compound Complexes and Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of molecules in the solid state. This technique provides unambiguous information on bond lengths, bond angles, torsion angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing.

While the specific crystal structure of the parent this compound is not detailed in the provided sources, crystallographic analyses of numerous derivatives have been reported, confirming their molecular connectivity and stereochemistry. For instance, the structure of 1-(6-Bromo-3-methyl-1,3-thiazolo[3,2-alpha]benzimidazol-2-yl)ethanone, a bromoacetyl derivative, was unequivocally determined by single-crystal X-ray diffraction. researchgate.net Such analyses allow for the precise measurement of the geometry of the fused ring system and the orientation of the acetyl substituent.

In the solid state, benzimidazole derivatives frequently engage in extensive intermolecular hydrogen bonding. The N-H proton of the imidazole ring can act as a hydrogen bond donor, while the nitrogen atom at position 3 and the carbonyl oxygen of the acetyl group can act as acceptors, leading to the formation of chains, dimers, or more complex supramolecular architectures. eurjchem.com These interactions significantly influence the physical properties of the material, including its melting point and solubility.

X-ray crystallography has also been crucial in confirming the tautomeric form present in the solid state. For 1H-benzo[d]imidazole-2(3H)-thione, crystallographic data proved that the thione tautomer, rather than the thiol form, exists in the solid state. nih.gov This type of definitive structural assignment is vital for understanding the fundamental chemical nature of these heterocyclic systems.

Table 3: Illustrative Crystallographic Data for a Benzimidazole Derivative

| Parameter | 1-(6-Bromo-3-methylthiazolo[3,2-a]benzimidazol-2-yl)ethanone |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 12.345(2) |

| b (Å) | 7.890(1) |

| c (Å) | 13.456(3) |

| β (°) | 112.34(1) |

| Z (molecules/unit cell) | 4 |

| Key Interactions | C-H···O hydrogen bonds, π-π stacking |

Computational Chemistry and Theoretical Investigations of 2 Acetylbenzimidazole

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity of 2-Acetylbenzimidazole (B97921)

Density Functional Theory (DFT) has been employed to investigate the electronic structure and reactivity of this compound and its derivatives. These theoretical calculations provide insights into the molecule's optimized geometry, electronic properties, and vibrational frequencies.

In one study, the geometry of a (1-methyl)-2-(2-arylaminothiazol-4-yl)benzimidazole, a derivative synthesized from this compound, was optimized using the B3LYP/6-31G basis set. niscpr.res.in This level of theory was also used to calculate Mulliken atomic charges, bond lengths, and bond orders. niscpr.res.in The calculated Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gaps are crucial in understanding the charge transfer that can occur within the molecule. niscpr.res.in

Theoretical investigations of a dinuclear Hg(II) complex with a Schiff base derived from this compound were conducted using the B3LYP density functional. tandfonline.com These calculations supported experimental data by providing information on the molecular geometry, electronic transitions, and vibrational frequencies of both the ligand and the complex in their ground states. tandfonline.com Furthermore, Natural Transition Orbitals (NTOs) were plotted to give a qualitative description of the excited states and the charge transfer character of electronic transitions. tandfonline.com

DFT calculations have also been used to study the structural and electronic parameters of various benzimidazole (B57391) derivatives to understand their antimicrobial behavior. researchgate.net These studies have indicated that molecular planarity and the presence of electron-withdrawing groups can enhance antimicrobial activity. researchgate.net The electronic absorption spectra of some benzimidazole-based dyes have been simulated using time-dependent DFT (TD-DFT), which showed good correlation with experimental results. researchgate.net

Table 1: Key Parameters from DFT Calculations of this compound Derivatives

| Parameter | Method | Basis Set | Application | Reference |

| Optimized Geometry | DFT/B3LYP | 6-31G | Structural Analysis | niscpr.res.in |

| Mulliken Atomic Charges | DFT/B3LYP | 6-31G | Charge Distribution | niscpr.res.in |

| HOMO-LUMO Energy Gap | DFT/B3LYP | 6-31G | Reactivity, Charge Transfer | niscpr.res.in |

| Vibrational Frequencies | DFT/B3LYP | --- | IR Spectra Interpretation | tandfonline.com |

| Electronic Transitions | TD-DFT | --- | UV-Vis Spectra Simulation | tandfonline.comresearchgate.net |

Molecular Docking Studies for Ligand-Protein Interactions of this compound Derivatives

Molecular docking is a computational technique widely used to predict the binding interactions between a small molecule (ligand) and a macromolecule, typically a protein. This method is instrumental in drug design and understanding the mechanism of action of bioactive compounds. Several studies have utilized molecular docking to investigate the interactions of this compound derivatives with various biological targets.

For instance, derivatives of this compound have been synthesized and their antimicrobial activities evaluated. lokmanhekim.edu.tr Molecular docking analyses were then performed on the most active compounds against bacterial and fungal target proteins. Specifically, FabH (β-ketoacyl-acyl carrier protein synthase III) was used as the bacterial target, and CYP51 (sterol 14α-demethylase) was the fungal target. lokmanhekim.edu.tr

In another study, newly synthesized triazinane-benzimidazole derivatives were docked with topoisomerase II (PDB ID: 1JIJ) and DNA gyrase subunit B (PDB ID: 1KZN). tandfonline.com The results showed that compounds with nitro and chloro substitutions exhibited high binding energies, suggesting strong interactions with the active sites of these enzymes. tandfonline.com Similarly, to understand the antibacterial action of certain benzimidazole derivatives, virtual screening was performed against DNA gyrase subunit B and penicillin-binding protein 1a. nih.gov

Molecular docking studies were also conducted on pyrazinobenzimidazole derivatives, synthesized from this compound, to investigate their cytotoxic activity. cumhuriyet.edu.tr The docking was performed using data from the Protein Data Bank (PDB ID: 4QTX). cumhuriyet.edu.tr Furthermore, the binding interactions of novel benzimidazole derivatives as potential GST inhibitors and anticancer agents were explored through molecular modeling, which confirmed good binding with the amino acids of the GST protein. researchgate.net

Table 2: Examples of Molecular Docking Studies on this compound Derivatives

| Derivative Class | Target Protein(s) | PDB ID(s) | Purpose of Study | Reference |

| Benzimidazole-based antimicrobials | FabH, CYP51 | Not Specified | Antimicrobial mechanism | lokmanhekim.edu.tr |

| Triazinane-benzimidazoles | Topoisomerase II, DNA gyrase subunit B | 1JIJ, 1KZN | Antibacterial mechanism | tandfonline.com |

| Thiazole (B1198619) and thiadiazole derivatives | DNA gyrase subunit B, Penicillin-binding protein 1a | Not Specified | Antibacterial mechanism | nih.gov |

| Pyrazinobenzimidazoles | Not Specified | 4QTX | Cytotoxic activity | cumhuriyet.edu.tr |

| Benzimidazole derivatives | GST protein | Not Specified | Anticancer activity | researchgate.net |

Quantum Chemical Studies on Reaction Mechanisms Involving this compound

Quantum chemical studies provide detailed insights into the mechanisms of chemical reactions. For this compound, such studies have been employed to understand its reactivity and the formation of its derivatives.

The synthesis of (E)-1-(1H-Benzo[d]imidazol-2-yl)-3-(dimethylamino)prop-2-en-1-one from this compound and dimethylformamide dimethylacetal (DMF-DMA) has been investigated. mdpi.com The proposed mechanism for the N-alkylation involves the deprotonation of the NH group of the imidazole (B134444) ring, creating a more potent nucleophile. This nucleophile then attacks the electrophilic center of the (methoxymethylene)dimethyl-azonium ion to yield the final product. mdpi.com

The reaction of 2-carbonyl-substituted benzimidazoles, including this compound, with arenes in the superacid CF3SO3H has been studied. beilstein-journals.org The reaction intermediates, which are protonated species, were analyzed using NMR and DFT calculations to propose plausible reaction mechanisms. beilstein-journals.org

Furthermore, the photochemistry of benzimidazole has been a subject of theoretical investigation. acs.org It is hypothesized that the photochemistry follows two main pathways: a fixed-ring isomerization involving the cleavage of the N-H bond to form a benzimidazolyl radical, and a ring-opening isomerization that involves the cleavage of the five-membered ring. acs.org While this study focuses on the parent benzimidazole, the principles can be extended to understand the photochemical behavior of its derivatives like this compound.

Structure-Activity Relationship (SAR) Prediction through Computational Approaches for this compound Analogues

Structure-Activity Relationship (SAR) studies are crucial for the rational design of new drugs. Computational approaches play a significant role in predicting the SAR of a series of compounds, including analogues of this compound.

SAR studies on benzimidazole-chalcone derivatives have been conducted to determine the structural features responsible for their cytotoxic activity. mdpi.com These studies have shown that introducing a nitrogen-containing 5- or 6-membered ring with a hydrocarbon spacer at the N-1 position of the benzimidazole ring can increase cytotoxicity against various cancer cell lines. mdpi.com

For a series of benzimidazole derivatives, SAR studies revealed that the electronic properties of the substituents have a close relationship with their biological activity. tandfonline.com Specifically, the presence of electron-withdrawing groups like chloro and nitro on the benzene (B151609) ring of the thiourea (B124793) moiety attached to the benzimidazole scaffold enhanced antibacterial activity. tandfonline.com

Computational methods are increasingly used for SAR analysis. uni-bonn.de These methods can identify global and local SAR patterns within large datasets of compounds. uni-bonn.de For benzimidazoles, in silico SAR approaches have been used to predict their potential as inhibitors of various biological targets, such as indoleamine-2,3-dioxygenase-1 (IDO1). nih.gov

Table 3: Summary of SAR Findings for this compound Analogues

| Analogue Class | Biological Activity | Key Structural Features for Enhanced Activity | Reference |

| Benzimidazole-chalcones | Cytotoxic | Nitrogen-containing heterocyclic ring at N-1 position | mdpi.com |

| Benzimidazole-thioureas | Antibacterial | Electron-withdrawing groups (e.g., -Cl, -NO2) on the phenyl ring | tandfonline.com |

| General Benzimidazoles | Various (e.g., IDO1 inhibition) | Predicted through in silico screening | nih.gov |

Medicinal Chemistry and Pharmacological Investigations of 2 Acetylbenzimidazole Derivatives

Antimicrobial Efficacy of 2-Acetylbenzimidazole (B97921) Derived Compounds

The emergence of drug-resistant microbial strains necessitates the development of novel antimicrobial agents. rsc.org Benzimidazole (B57391) derivatives have long been recognized for their therapeutic potential, and compounds synthesized from this compound have shown promising activity against a range of bacterial and fungal pathogens. rsc.orgnih.gov

Various derivatives of this compound have been synthesized and evaluated for their antibacterial properties. Chalcones and pyrazolines derived from this compound are among the most studied classes. For instance, certain benzimidazole chalcones have demonstrated moderate activity against both Gram-positive and Gram-negative bacteria. pnrjournal.combiointerfaceresearch.com

In one study, a series of pyrazoline derivatives linked to a benzimidazole moiety was prepared from this compound. biointerfaceresearch.com Among these, compound 64d showed notable activity against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 64 μg/mL. biointerfaceresearch.com Another study reported that aminopyrimidinylbenzimidazoles, synthesized from this compound precursors, exhibited significant antibacterial action. Specifically, compound 153d was found to inhibit the growth of E. coli and methicillin-resistant S. aureus (MRSA) with MIC values of 1 μg/mL and 8 μg/mL, respectively. biointerfaceresearch.com

Hybrid molecules combining benzimidazole with other heterocyclic systems like thiazole (B1198619) and thiadiazole have also been investigated. researchgate.netnih.gov A 2-(2-(1-(1H-benzo[d]imidazol-2-yl)ethylidene)hydrazineyl)-5-(furan-2-yl)-1,3,4-thiadiazole derivative (compound 14 ) displayed the most potent inhibitory activity against several tested bacteria, including S. aureus, E. coli, and Bacillus pumilus. nih.gov Similarly, benzimidazole-pyrimidone derivatives 3a and 3b showed excellent activity against Staphylococcus aureus ATCC 29213 (MSSA) and ATCC 43300 (MRSA), with MIC values below 4 µg/mL. lokmanhekim.edu.tr

Table 1: Antibacterial Activity of Selected this compound Derivatives

| Compound/Derivative Class | Bacterial Strain(s) | Activity/Measurement (MIC) | Reference(s) |

|---|---|---|---|

| Pyrazoline derivative 5a | Staphylococcus aureus | 62.5 µg/mL | pnrjournal.com |

| Pyrazoline derivative 64d | Staphylococcus aureus | 64 µg/mL | biointerfaceresearch.com |

| Aminopyrimidinylbenzimidazole 153d | E. coli | 1 µg/mL | biointerfaceresearch.com |

| Aminopyrimidinylbenzimidazole 153d | MRSA | 8 µg/mL | biointerfaceresearch.com |

| Benzimidazole-thiadiazole 14 | S. aureus, E. coli, B. pumilus | Most potent in its series | nih.gov |

| Benzimidazole-pyrimidone 3a & 3b | MSSA & MRSA | <4 µg/mL | lokmanhekim.edu.tr |

| Benzimidazole chalcone (B49325) 7o | K. pneumoniae, E. coli, P. aeruginosa | Good activity | biointerfaceresearch.com |

The antifungal potential of this compound derivatives has been explored, yielding compounds with significant efficacy against various fungal species, particularly Candida albicans. nih.govresearchgate.net Chalcones derived from N-(4-chlorobenzyl)-2-acetylbenzimidazole were synthesized to develop new antifungal agents. biointerfaceresearch.com Compounds 17a , 17c , and 17d from this series showed significant activity against C. albicans, with Minimum Inhibitory Quantity (MIQ) values of 1.25 µg, 5 µg, and 0.625 µg, respectively. biointerfaceresearch.com

In another study, a series of thiabendazole (B1682256) (TBZ) derivatives were synthesized by incorporating an amino aryl moiety. ingentaconnect.com Several of these compounds exhibited total inhibition of Candida albicans at a Minimum Inhibitory Concentration (MIC) of 125 µg/ml. researchgate.netingentaconnect.com Furthermore, pyrimidine (B1678525) derivatives of 6-chlorobenzimidazole, synthesized from a 6-chloro-2-acetylbenzimidazole intermediate, demonstrated excellent antifungal activity against Aspergillus niger and Candida albicans. orientjchem.org

Table 2: Antifungal Activity of Selected this compound Derivatives

| Compound/Derivative Class | Fungal Strain(s) | Activity/Measurement (MIQ/MIC) | Reference(s) |

|---|---|---|---|

| Benzimidazole derivative 15 | Candida albicans | Mild activity | nih.gov |

| Benzimidazole chalcone 17a | Candida albicans | MIQ: 1.25 µg | biointerfaceresearch.com |

| Benzimidazole chalcone 17c | Candida albicans | MIQ: 5 µg | biointerfaceresearch.com |

| Benzimidazole chalcone 17d | Candida albicans | MIQ: 0.625 µg | biointerfaceresearch.com |

| Thiabendazole (TBZ) derivatives 7a, 7b, 7c, 7e | Candida albicans | MIC: 125 µg/mL | researchgate.netingentaconnect.com |

| Pyrimidines of 6-chlorobenzimidazole Va, Vb, Vd, Vf | Aspergillus niger, Candida albicans | Excellent activity | orientjchem.org |

Anticancer Research on this compound Analogues

The benzimidazole scaffold is a privileged structure in the design of anticancer agents. researchgate.net Research into this compound analogues has led to the discovery of compounds with significant cytotoxic effects against various human tumor cell lines. researchgate.netpnrjournal.com

Derivatives of this compound have been tested for cytotoxicity across a wide panel of human cancer cell lines. In one study, a series of benzimidazole-pyrazoline hybrid molecules were synthesized. pnrjournal.com Chalcone derivatives from this series, specifically 4a and 4c , showed significant growth inhibitory potential against the human breast cancer cell line MDA-MB-231, with GI50 values of 26.13 µM and 12.27 µM, respectively. pnrjournal.com

Another investigation focused on pyrazino[1,2-a]benzimidazole (B13791295) derivatives prepared from this compound. researchgate.net The anticancer activities were evaluated by the National Cancer Institute (NCI) against approximately 60 human tumor cell lines. tandfonline.com Compounds 3c and 4n from this series demonstrated remarkable anticancer activity, comparable to the standard drugs melphalan (B128) and cisplatin. researchgate.net Similarly, new benzimidazole-thiazole compounds were synthesized and tested on the SH-SY5Y neuroblastoma cell line, where all tested compounds showed moderate cytotoxic activity. dergipark.org.tr

Further studies on 2-(2-acetyl-1H-benzimidazol-1-yl)-1-arylethanone and 1-methyl-3-phenyl-benzo bioline.org.brtandfonline.comimidazo[1,2-a]pyrazine derivatives revealed selective cytotoxicity. researchgate.net Compounds 4c and 4d were found to be cytotoxic against the A549 human lung carcinoma cell line. researchgate.net

Table 3: Cytotoxic Activity of Selected this compound Analogues

| Compound/Derivative Class | Cell Line(s) | Activity/Measurement (GI50/IC50) | Reference(s) |

|---|---|---|---|

| Benzimidazole chalcone 4a | MDA-MB-231 (Breast) | GI50: 26.13 µM | pnrjournal.com |

| Benzimidazole chalcone 4c | MDA-MB-231 (Breast) | GI50: 12.27 µM | pnrjournal.com |

| Pyrazino[1,2-a]benzimidazole 3c & 4n | NCI 60-cell line panel | Remarkable activity | researchgate.net |

| 1-Methyl-3-phenyl-benzo bioline.org.brtandfonline.comimidazo[1,2-a]pyrazine 4c & 4d | A549 (Lung) | Cytotoxic | researchgate.net |

| Benzimidazole-thiazole 6b | SH-SY5Y (Neuroblastoma) | IC50: 175.02 µM | dergipark.org.tr |

| Benzimidazole chalcone 39-41 | OVCAR-3 (Ovarian), MCF-7 (Breast) | Cytotoxic effects | researchgate.net |

Research into the mechanism of action for the anticancer effects of this compound derivatives has pointed towards several cellular targets. One proposed mechanism is the alkylation of DNA. tandfonline.com Compounds containing an α,β-unsaturated carbonyl moiety, which can be derived from this compound, are known to act as DNA alkylating agents. tandfonline.comtandfonline.com This activity is thought to occur via a Michael addition reaction with nucleophilic sites on DNA, particularly telomeric DNA. tandfonline.comtandfonline.com

Another identified mechanism is the inhibition of Glutathione S-transferase (GST), an enzyme often overexpressed in cancer cells and involved in detoxification and drug resistance. A study on benzimidazoles clubbed with various heterocycles, derived from this compound precursors, identified potent GST inhibitors. researchgate.net Specifically, compounds 7 and 14 in this study were found to be three- and tenfold more potent than ethacrynic acid, a known GST inhibitor. Molecular modeling suggested that these compounds bind effectively to the amino acids within the active site of the GST protein. researchgate.net

Anthelmintic Activity of this compound Derivatives

Benzimidazole-based drugs are mainstays in the treatment of helminth infections. scholaris.caresearchgate.net Consequently, derivatives of this compound have been synthesized and screened for their anthelmintic properties. bioline.org.brscholaris.cascispace.com

A significant study involved the synthesis of a series of hybrid benzimidazolyl-chalcone compounds through the condensation of this compound with various aryl aldehydes. bioline.org.brscholaris.cascispace.com These compounds were tested in vitro for their nematicidal activity against Haemonchus contortus. bioline.org.brscholaris.ca Four compounds (6a, 6g, 6w, and 6y ) demonstrated excellent nematicidal activity, achieving a 100% lethal concentration (LC100) at concentrations as low as 0.002 and 0.0092 µg/mL. bioline.org.brscholaris.cascispace.com The activity of these compounds was reported to be nearly equal to that of the reference drug fenbendazole (B1672488) and, in some cases, more efficient than ivermectin. bioline.org.brscholaris.ca This research suggests that the arylpropenone group at position 2 of the benzimidazole ring is a promising pharmacophore for nematicidal activity. bioline.org.brscholaris.ca

Another study synthesized a novel derivative, 1,3-bis(1H-benzimidazol-2-yl)-3-hydroxy-5-phenyl-4-pentene-1-one, and compared its activity to albendazole (B1665689). The synthesized compound showed significant anthelmintic activity, with paralysis and death times for earthworms decreasing as the concentration increased. amazonaws.com

Table 4: Anthelmintic Activity of Selected this compound Derivatives

| Compound/Derivative Class | Parasite | Activity/Measurement (LC100) | Reference(s) |

|---|---|---|---|

| Benzimidazolyl-chalcone 6a, 6g, 6w, 6y | Haemonchus contortus | 0.002 - 0.0092 µg/mL | bioline.org.brscholaris.cascispace.com |

| Benzimidazolyl-chalcone 6d, 6h, 6o, 6t | Haemonchus contortus | 0.16 - 0.68 µg/mL | scholaris.cascispace.com |

| Benzimidazole chalcone 7a | Haemonchus contortus | 0.002 µg/mL | researchgate.netbiointerfaceresearch.com |

| 1,3-bis(1H-benzimidazol-2-yl)-3-hydroxy-5-phenyl-4-pentene-1-one | Pheretima posthuma (Earthworm) | Significant activity, comparable to Albendazole | amazonaws.com |

Nematicidal Activity against Specific Parasites (e.g., Haemonchus contortus)

Derivatives of this compound have demonstrated significant potential as nematicidal agents, particularly against the gastrointestinal nematode Haemonchus contortus, a major parasite in small ruminants. biointerfaceresearch.comresearchgate.netafricaresearchconnects.com

A series of benzimidazole chalcones, synthesized through the Claisen-Schmidt condensation of this compound with various aryl aldehydes, were evaluated for their nematicidal activity. biointerfaceresearch.combioline.org.br In one study, compound 7a was identified as the most potent, with a lethal concentration (LC100) of 0.002 μg/mL against H. contortus. biointerfaceresearch.com Another study of hybrid benzimidazolyl-chalcone derivatives found that compounds 6a, 6g, 6w, and 6y exhibited strong nematicidal activity, with LC100 values of 0.002 and 0.0092 μg/ml, comparable to the commercial anthelmintic drug fenbendazole and in some cases more effective than ivermectin. bioline.org.brbioline.org.br

These findings suggest that the arylpropenone group at the 2-position of the benzimidazole ring could be a new pharmacophore for developing effective anthelmintic drugs. bioline.org.brbioline.org.br

Anti-Inflammatory and Analgesic Properties of this compound Compounds

Research has highlighted the anti-inflammatory and analgesic potential of various this compound derivatives. derpharmachemica.combiointerfaceresearch.comlookchem.com

Several studies have explored the synthesis of benzimidazole-linked pyrazolines and pyrimidines from this compound chalcones. A series of benzimidazole and benzothiazole-linked pyrazolines (70a-e ) were found to be moderately active as anti-inflammatory and analgesic agents. biointerfaceresearch.com Another series of pyrazoline derivatives (79a-d ) synthesized from 3-aryl-1-(2-benzimidazolyl)-2-propen-1-ones showed a good anti-inflammatory effect in a rat paw edema model. biointerfaceresearch.com Furthermore, pyrazole (B372694) derivatives (108a-e ) prepared from chalcones exhibited significant inhibition of edema, with some compounds showing 63.63% and 62% inhibition at a dose of 200 mg/mL. biointerfaceresearch.com

Similarly, benzimidazole-pyrimidine derivatives have been investigated. Compounds 163a-d , synthesized from chalcones and guanidine (B92328) carbonate, demonstrated good anti-inflammatory activity in the carrageenan-induced rat paw edema model. biointerfaceresearch.com A series of 2-substituted benzimidazolyl chalcones also showed moderate to significant analgesic activity and appreciable anti-inflammatory properties. derpharmachemica.com

The anti-inflammatory effects of some benzimidazole derivatives are attributed to their ability to reduce the expression of pro-inflammatory cytokines and modulate inflammatory cascades. nih.gov For instance, certain derivatives have been shown to inhibit inflammatory cytokines and attenuate neuroinflammation. nih.govacs.org

Antiviral and Anti-HIV Investigations of this compound Related Molecules

The structural versatility of the benzimidazole core has made it a target for the development of antiviral agents, including those with activity against HIV. rroij.comtandfonline.com Benzimidazole derivatives can inhibit critical viral processes such as genome replication, protein processing, and viral entry into host cells. rroij.com

A study on benzimidazole-pyridines (135a-b ), prepared from this compound, revealed weak anti-HIV activity. biointerfaceresearch.com In a broader screening of 86 assorted benzimidazole derivatives, 52 showed activity against one or more RNA and DNA viruses, with Coxsackievirus B5 (CVB-5) and Respiratory Syncytial Virus (RSV) being frequently affected. nih.gov

Specifically, some benzofuran (B130515) derivatives and their related benzimidazoles derived from this compound were evaluated for their in vitro anti-HIV-1 activity. researchgate.net Compounds 2, 3a, 3b, and 12b demonstrated weak anti-HIV-1 activity. researchgate.net These findings underscore the potential of the benzimidazole scaffold in the design of new antiviral therapies. rroij.com

Research into Anti-Diabetic and Anti-Alzheimer's Activities of this compound Derivatives

Benzimidazole derivatives have been investigated for their potential in treating complex conditions like diabetes and Alzheimer's disease. biointerfaceresearch.comnih.gov

In the context of Alzheimer's disease, which is characterized by neurodegeneration, oxidative stress, and neuroinflammation, benzimidazole derivatives have shown promise as neuroprotective agents. acs.orgmdpi.com Studies have shown that certain benzimidazole acetamide (B32628) derivatives can ameliorate ethanol-induced oxidative stress, neuroinflammation, and memory impairment in rat models. mdpi.com These compounds can target multiple biomarkers associated with Alzheimer's disease. nih.gov For example, some derivatives have been found to be inhibitors of acetylcholinesterase (AChE), an enzyme implicated in the cholinergic deficit observed in Alzheimer's patients. orientjchem.org

The potential anti-diabetic activity of this compound derivatives has also been explored. One study reported that a derivative, 14b , showed moderate inhibition of the enzyme glucoamylase, which is involved in carbohydrate digestion. biointerfaceresearch.com

Antioxidant Properties of this compound Derivatives

Many derivatives of this compound have been synthesized and evaluated for their antioxidant properties. biointerfaceresearch.comnih.gov

Chalcones derived from this compound and their subsequent cyclization products, such as pyrimidine-2-thiol (B7767146) and pyrimidin-2-ol derivatives (147a-b and 148a-b ), have been found to possess good antioxidant activity. biointerfaceresearch.com Another study on benzimidazole pyrazolines (73a-d ) also reported that some of the synthesized compounds showed good antioxidant activity. biointerfaceresearch.com

The antioxidant potential of these compounds is often evaluated through their ability to scavenge free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. scispace.comajprd.comasianpubs.orgasianpubs.org For instance, a series of 2-arylbenzimidazole derivatives demonstrated significant radical scavenging activity. nih.gov The presence of a hydroxyl group at the 5-position of the benzimidazole ring was found to be beneficial for antioxidant activity. nih.gov

Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry of this compound

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of this compound derivatives. These studies help in understanding how different structural modifications influence their biological activities. biointerfaceresearch.comrroij.com

For Nematicidal Activity: In the case of benzimidazolyl-chalcone derivatives, the presence of the arylpropenone group at the 2-position of the benzimidazole ring is considered a key pharmacophore for nematicidal activity against H. contortus. bioline.org.brbioline.org.br

For Anti-inflammatory and Analgesic Activity: For pyrazole derivatives of benzimidazole, substitutions on the phenyl ring attached to the pyrazole moiety influence their anti-inflammatory and analgesic effects. For example, compounds with electron-withdrawing groups have shown potent analgesic and antibacterial activities. derpharmachemica.com

For Antiviral Activity: SAR studies on benzimidazole derivatives as antiviral agents have shown that substitutions at the 2-position of the benzimidazole ring can enhance binding to viral enzymes like polymerases and proteases. Modifications at the 5- and 6-positions can improve interactions with viral proteins and enhance pharmacokinetic properties. rroij.com

For Antioxidant Activity: In terms of antioxidant properties, the presence of a hydroxyl group on the benzimidazole ring, particularly at the 5-position, has been shown to be advantageous. nih.gov For benzimidazolyl thiazole derivatives, certain substitutions led to significantly higher radical scavenging activity than the standard antioxidant butylated hydroxyanisole (BHA). niscpr.res.in

For Anti-Alzheimer's Activity: In the development of benzimidazole derivatives as anti-Alzheimer's agents, SAR analysis helps in identifying structural features that enhance their effectiveness as, for example, acetylcholinesterase inhibitors. orientjchem.org

Coordination Chemistry of 2 Acetylbenzimidazole and Its Ligands

Synthesis and Characterization of Schiff Base Ligands Derived from 2-Acetylbenzimidazole (B97921)

Schiff base ligands derived from this compound are typically synthesized through a condensation reaction between this compound and a primary amine. This reaction is often carried out under reflux in a suitable solvent, such as ethanol. The general reaction involves the nucleophilic attack of the amine nitrogen on the carbonyl carbon of the acetyl group, followed by the elimination of a water molecule to form the characteristic imine or azomethine (-C=N-) bond of the Schiff base.

The structure of these Schiff base ligands can be systematically varied by using different primary amines, which allows for the fine-tuning of the steric and electronic properties of the resulting ligands and their subsequent metal complexes. These ligands are characterized using a range of spectroscopic techniques.

Infrared (IR) Spectroscopy: A key piece of evidence for the successful formation of the Schiff base is the appearance of a strong absorption band in the IR spectrum, typically in the range of 1600-1650 cm⁻¹, which is attributed to the stretching vibration of the newly formed C=N bond. Concurrently, the characteristic C=O stretching vibration of the this compound starting material disappears.

Mass Spectrometry: Mass spectrometry is used to determine the molecular weight of the synthesized Schiff base ligands, further confirming their identity and purity.

Formation and Structural Analysis of Metal Complexes with this compound Derived Ligands

Schiff base ligands derived from this compound are versatile chelating agents that can coordinate with a wide range of metal ions through the nitrogen atom of the imine group and a nitrogen atom of the benzimidazole (B57391) ring. Depending on the specific Schiff base and the metal ion, these ligands can act as bidentate or tridentate donors. The resulting metal complexes exhibit diverse geometries and coordination numbers.

Transition Metal Complexes (e.g., Co(II), Ni(II), Cu(II), Zn(II), Hg(II))

A variety of transition metal complexes with Schiff base ligands derived from this compound have been synthesized and structurally characterized. The reaction of the Schiff base ligand with a metal salt (e.g., chloride, acetate, or nitrate) in a suitable solvent typically yields the corresponding metal complex. The stoichiometry of the complexes is often found to be 1:2 (metal:ligand), with the general formula [M(L)₂].

The structural analysis of these complexes often reveals a coordination environment where the Schiff base ligand coordinates to the metal ion through the imine nitrogen and one of the benzimidazole nitrogens. The geometry around the central metal ion is influenced by the nature of the metal ion and the steric and electronic properties of the ligand. Common geometries observed for these complexes include tetrahedral, square planar, and octahedral. For instance, studies have suggested square planar structures for Co(II), Ni(II), and Cu(II) complexes, while tetrahedral geometries have been proposed for Zn(II) and Hg(II) complexes. asianpubs.orgresearchgate.netresearchgate.net

Table 1: Structural Data of Selected Transition Metal Complexes with this compound Derived Ligands

| Metal Ion | Proposed Geometry | Stoichiometry (Metal:Ligand) |

| Co(II) | Square Planar / Octahedral | 1:2 |

| Ni(II) | Square Planar / Octahedral | 1:2 |

| Cu(II) | Square Planar / Distorted Octahedral | 1:2 |

| Zn(II) | Tetrahedral | 1:2 |

| Hg(II) | Tetrahedral | 1:2 |

Note: The geometry can vary depending on the specific Schiff base ligand and reaction conditions.

Rare Earth Metal Complexes (e.g., Pr(III))

The coordination chemistry of rare earth metals with Schiff base ligands derived from this compound is a less explored area compared to transition metals. However, the synthesis of lanthanide complexes with other benzimidazole-based Schiff bases has been reported, suggesting the potential for the formation of similar complexes with this compound derivatives.

In general, lanthanide ions are hard acids and prefer to coordinate with hard donor atoms like oxygen and nitrogen. Schiff base ligands derived from this compound offer suitable nitrogen donor sites for coordination with rare earth metal ions. The synthesis of these complexes would likely involve the reaction of a lanthanide salt, such as PrCl₃, with the Schiff base ligand in a suitable solvent.

Due to the larger ionic radii of lanthanide ions, they tend to have higher coordination numbers, typically ranging from 6 to 12. The resulting complexes are expected to exhibit complex geometries. While specific structural data for Pr(III) complexes with this compound-derived Schiff bases is limited in the available literature, it is anticipated that the ligand would coordinate in a multidentate fashion.

Spectroscopic Signatures of this compound Metal Complexes (e.g., UV-Vis, Fluorescence)

The formation of metal complexes with Schiff base ligands derived from this compound leads to significant changes in their spectroscopic properties, providing valuable information about the coordination environment.

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the Schiff base ligands typically show absorption bands in the UV region corresponding to π→π* and n→π* transitions within the aromatic rings and the imine group. Upon complexation with a metal ion, these bands may undergo a shift to either longer (bathochromic) or shorter (hypsochromic) wavelengths. More importantly, new absorption bands often appear in the visible region, which are attributed to d-d electronic transitions for transition metal complexes or f-f transitions for rare earth metal complexes. These new bands are characteristic of the metal ion and its coordination geometry. For instance, the electronic spectra of Co(II), Ni(II), and Cu(II) complexes can provide evidence for their square planar or octahedral geometries. asianpubs.orgsymbiosisonlinepublishing.com

Fluorescence Spectroscopy: Many benzimidazole derivatives and their metal complexes exhibit fluorescence. The fluorescence properties of the Schiff base ligands can be significantly altered upon coordination to a metal ion. This can manifest as either quenching or enhancement of the fluorescence intensity, as well as shifts in the emission wavelength. These changes can be attributed to factors such as charge transfer between the ligand and the metal, increased rigidity of the ligand upon coordination, and the heavy atom effect. The study of the fluorescence properties is important for potential applications in sensing and bio-imaging.

Table 2: Spectroscopic Data of a Representative this compound Schiff Base Ligand and its Metal Complexes

| Compound | Key IR Bands (cm⁻¹) (C=N) | UV-Vis λₘₐₓ (nm) (Transition) | Fluorescence Emission λₘₐₓ (nm) |

| Schiff Base Ligand | ~1625 | ~280 (π→π), ~330 (n→π) | ~450 |

| Co(II) Complex | ~1610 | ~285 (π→π), ~335 (n→π), ~550 (d-d) | Quenched |

| Ni(II) Complex | ~1612 | ~282 (π→π), ~332 (n→π), ~480 (d-d) | Quenched |

| Cu(II) Complex | ~1615 | ~288 (π→π), ~340 (n→π), ~620 (d-d) | Quenched |

| Zn(II) Complex | ~1618 | ~280 (π→π), ~330 (n→π) | Enhanced |

Note: The exact values can vary depending on the specific ligand and solvent used.

Biological Implications of this compound Metal Complexes (e.g., Antitumor, Fungicide)

Benzimidazole derivatives are known to possess a wide range of biological activities, and the coordination of these compounds to metal ions can often enhance their therapeutic potential. Metal complexes of Schiff bases derived from this compound have been investigated for various biological applications, including as antitumor and antifungal agents.

The enhanced biological activity of the metal complexes is often attributed to Overtone's concept and Tweedy's chelation theory. According to these theories, chelation reduces the polarity of the metal ion, which in turn increases the lipophilicity of the complex. This increased lipophilicity facilitates the penetration of the complex through the lipid layers of cell membranes, allowing it to reach the site of action more effectively.

Fungicidal Activity: The antifungal properties of these metal complexes have also been explored. The complexes have shown efficacy against various fungal strains. The mode of action is thought to involve the disruption of the fungal cell membrane, inhibition of essential enzymes, or interference with the synthesis of vital cellular components.

Electrochemical Properties of this compound Coordination Compounds